1H-Indole-3-acetamide, A-amino-, also known as 2-(1H-indol-3-yl)acetamide, is an organic compound classified under the group of 3-alkylindoles. It possesses a molecular formula of and a molecular weight of approximately 174.1992 g/mol. This compound is recognized for its structural features, which include an indole ring fused with an acetamide group, making it a significant member of the indole derivatives family. It has been identified in various natural sources, including certain plants such as Alaska wild rhubarbs and butternut squash .
The synthesis of 1H-Indole-3-acetamide, A-amino- typically involves the reaction of indole-3-acetic acid with ammonia or amines. A common method includes the use of dehydrating agents like thionyl chloride to convert indole-3-acetic acid to its acyl chloride form, which can then react with ammonia to yield the desired amide.
The molecular structure of 1H-Indole-3-acetamide, A-amino- can be described as follows:
The compound features:
The three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its spatial configuration and potential interactions with biological targets .
1H-Indole-3-acetamide, A-amino- is involved in various chemical reactions:
Common reagents used in these reactions include:
The specific products formed depend on the reaction conditions and reagents employed .
The mechanism of action for 1H-Indole-3-acetamide, A-amino- primarily relates to its biological activities. Research indicates that this compound exhibits antihyperglycemic properties by inhibiting enzymes such as α-amylase.
Relevant data from chemical databases indicate that the compound's stability and reactivity can vary based on environmental conditions and substituents attached to the indole structure .
1H-Indole-3-acetamide, A-amino- has several scientific applications:
Research continues to explore its full potential in medicinal chemistry and biochemistry, highlighting its importance in drug development and therapeutic applications .
1H-Indole-3-acetamide (IAM) serves as a critical precursor for the primary plant auxin indole-3-acetic acid (IAA) through a two-step enzymatic pathway. In Arabidopsis thaliana, IAM is hydrolyzed to IAA by AMIDASE 1 (AMI1), a plant-specific enzyme with structural homology to bacterial indole-3-acetamide hydrolases [2] [5]. AMI1 belongs to a conserved gene family in plants, and Arabidopsis mutants lacking functional AMI1 (ami1) exhibit elevated IAM levels (up to 3-fold) and reduced IAA concentrations, confirming its role in auxin homeostasis [5] [6]. The upstream production of IAM in plants occurs primarily via the conversion of indole-3-acetaldoxime (IAOx) by unidentified enzymes, with IAOx-deficient mutants (cyp79b2 cyp79b3) showing 95% reduction in IAM pools [5] [6]. Unlike microbial systems, plants lack direct tryptophan monooxygenase activity, suggesting divergent evolutionary origins for IAM production.
Table 1: Key Enzymes in Plant IAM Metabolism
Enzyme | Gene | Function | Mutant Phenotype |
---|---|---|---|
AMIDASE 1 | AMI1 | Converts IAM → IAA | Reduced IAA, elevated IAM and ABA |
CYP79B2/B3 | CYP79B2/79B3 | Produces IAOx (IAM precursor) | 95% IAM reduction |
9-cis-epoxycarotenoid dioxygenase | NCED3 | ABA biosynthesis enzyme | Induced in ami1 mutants |
Microorganisms employ a genetically distinct pathway for IAM-mediated IAA synthesis. The tryptophan-2-monooxygenase (IaaM) catalyzes the conversion of tryptophan to IAM, which is subsequently hydrolyzed to IAA by indole-3-acetamide hydrolase (IaaH) [1] [3]. This pathway was first characterized in the plant pathogen Pseudomonas savastanoi, where iaaM and iaaH genes are plasmid-encoded and necessary for virulence-induced tumor formation [1] [3]. Homologous genes exist in diverse bacteria (Agrobacterium tumefaciens) and fungi (Colletotrichum spp., Ustilago maydis), often located on mobile genetic elements [1] [9]. In the endophytic fungus Cyanodermella asteris, IAM supplementation significantly enhances IAA production, and genomic analysis confirms the presence of iaaH-like hydrolases [9]. Notably, microbial IAM pathways operate independently of plant-type AMI1 enzymes, reflecting convergent evolution of auxin manipulation.
Table 2: Microbial IAM Biosynthesis Pathways
Microorganism | Pathway Components | Biological Role |
---|---|---|
Pseudomonas savastanoi | IaaM (monooxygenase), IaaH (hydrolase) | Plant tumor formation |
Agrobacterium tumefaciens | iaaM/iaaH on T-DNA | Crown gall disease |
Colletotrichum fructicola | Tryptophan 2-monooxygenase activity | Endophytic colonization |
Cyanodermella asteris | IaaH-like hydrolases | Lateral root induction in Arabidopsis |
The AMI1 protein family demonstrates remarkable evolutionary conservation across eukaryotes. Phylogenetic analyses reveal that plant AMI1 enzymes share a common ancestor with bacterial indole-3-acetamide hydrolases, but have acquired specialized regulatory domains in higher plants [2] [5]. In Arabidopsis, AMI1 contains a conserved cysteine residue (Cys159) essential for catalytic activity, which is invariant across land plants [5]. Functional homologs exist in tobacco (NtAMI1) and other angiosperms, where they maintain roles in auxin biosynthesis rather than detoxification [2]. The conservation extends beyond plants: Saccharomyces cerevisiae possesses a distant AMI1 homolog (YER165W) though its role in IAA metabolism remains unconfirmed. This widespread distribution suggests that IAM hydrolysis represents an ancient mechanism for auxin generation, predating the divergence of plant and fungal lineages [5].
Table 3: Evolutionary Conservation of AMI1-like Proteins
Organism | Gene/Protein | Sequence Identity to AtAMI1 | Function |
---|---|---|---|
Arabidopsis thaliana | AMI1 (At1g08980) | 100% | Primary IAM hydrolase |
Nicotiana tabacum | NtAMI1 | 82% | Cell division regulation |
Oryza sativa | OsAMI1 | 78% | IAA biosynthesis |
Saccharomyces cerevisiae | YER165W | 41% | Unknown |
IAM participates in both tryptophan-dependent and independent auxin biosynthesis:
Cyanodermella asteris increasing IAA production 4-fold when fed tryptophan [9]
Tryptophan-Independent Route: Operates in plants and some fungi, bypassing tryptophan. Cyanodermella asteris synthesizes IAA from indole without tryptophan supplementation, and this activity is inhibited by yucasin DF (an IPyA pathway blocker) but not by IAM pathway inhibitors [9]. Key evidence:
Fig. 1: Dual Biosynthetic Routes for IAM and IAA
TRYPTOPHAN-DEPENDENT PATHWAY: Tryptophan → (IaaM) → IAM → (AMI1/IaaH) → IAA TRYPTOPHAN-INDEPENDENT PATHWAY: Indole-3-glycerol phosphate → Indole → ? → IAM → (AMI1) → IAA
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